molecular formula C19H12N2O5 B5562478 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5562478
M. Wt: 348.3 g/mol
InChI Key: RYKLYFDPFWMNBA-UHFFFAOYSA-N
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Description

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of a nitro group and a phenoxy group in the molecule adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, which can be achieved through the reaction of 2-aminophenol with 2-fluorobenzonitrile under basic conditions using potassium carbonate (K2CO3) or potassium phosphate (K3PO4) as promoters . The nitro group can be introduced via nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The phenoxy group can be incorporated through nucleophilic aromatic substitution reactions involving phenol and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Phenol, sodium hydroxide (NaOH), various halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of phenoxy-substituted derivatives.

Scientific Research Applications

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and phenoxy groups, making it less reactive.

    3-amino-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    3-nitro-1-methoxydibenzo[b,f][1,4]oxazepin-11(10H)-one:

Uniqueness

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

9-nitro-7-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c22-19-18-16(25-13-6-2-1-3-7-13)10-12(21(23)24)11-17(18)26-15-9-5-4-8-14(15)20-19/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLYFDPFWMNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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